molecular formula C14H15NO3 B040605 ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate CAS No. 111478-90-1

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B040605
CAS No.: 111478-90-1
M. Wt: 245.27 g/mol
InChI Key: GNBNYDFJCJIVKD-UHFFFAOYSA-N
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Description

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a high-value α-ketoester derivative of a 7-ethyl indole scaffold, serving as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its core structure, featuring the reactive 2-oxoacetate moiety adjacent to the indole ring's 3-position, makes it an excellent electrophile and precursor for the synthesis of more complex heterocyclic systems. Researchers primarily utilize this compound in the development of novel pharmacologically active molecules, particularly as a key building block for creating indole-based peptidomimetics, kinase inhibitors, and compounds targeting various signaling pathways. The 7-ethyl substitution can be leveraged to modulate the lipophilicity and steric profile of final target molecules, influencing their bioavailability and target binding affinity. Its mechanism of action in research settings often involves acting as an electrophilic warhead in nucleophilic substitution reactions or as a starting point for the synthesis of tricyclic indole derivatives through intramolecular cyclizations. This compound is essential for scientists exploring structure-activity relationships (SAR) in drug discovery programs focused on oncology, neurology, and inflammatory diseases, where the indole nucleus is a privileged scaffold.

Properties

IUPAC Name

ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-11(8-15-12(9)10)13(16)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNYDFJCJIVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554277
Record name Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111478-90-1
Record name Ethyl 7-ethyl-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111478-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (7-ethyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where ethyl oxalyl chloride acts as an acylating agent. A base, typically triethylamine, neutralizes the generated HCl, driving the reaction to completion. Key parameters include:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.

  • Temperature : 0°C to room temperature to minimize side reactions.

  • Molar ratios : A 1.2:1 excess of ethyl oxalyl chloride relative to 7-ethylindole ensures complete conversion.

Example Protocol

  • Dissolve 7-ethylindole (10 mmol) in anhydrous DCM (30 mL).

  • Add ethyl oxalyl chloride (12 mmol) dropwise under nitrogen at 0°C.

  • Introduce triethylamine (15 mmol) and stir for 2 hours at room temperature.

  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the product as a pale-yellow solid (75% yield).

Critical Parameters Affecting Yield

ParameterOptimal ValueDeviation Impact
Reaction Temperature0–25°C>30°C increases dimerization
Solvent PolarityLow (DCM)Polar solvents reduce acylation efficiency
Base StrengthTriethylamineWeaker bases (e.g., pyridine) lower yield by 15–20%

Fischer Indole Synthesis-Based Route

While less common, the Fischer indole synthesis provides a pathway to construct the 7-ethylindole scaffold before acylation.

Synthesis of 7-Ethylindole

  • Condense phenylhydrazine with 3-pentanone in acetic acid at reflux to form the hydrazone.

  • Cyclize the hydrazone using HCl gas in ethanol, yielding 7-ethylindole.

Acylation of In-Situ-Generated 7-Ethylindole

Combining the Fischer synthesis with immediate acylation streamlines production:

  • After cyclization, neutralize the reaction mixture and extract 7-ethylindole.

  • Subject the crude extract to Friedel-Crafts acylation without purification.

  • Isolate the final product via recrystallization (methanol/water, 4:1).

Yield : 60–65% (two-step process).

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

  • Reactor Design : Tubular reactors with static mixers ensure efficient heat dissipation during exothermic acylation.

  • Throughput : 10–15 kg/hour achievable with automated solvent recovery systems.

Cost-Efficiency Analysis

ComponentBatch Process CostFlow Process Cost
Ethyl oxalyl chloride$120/kg$105/kg
Solvent Recovery60%85%
Labor12 hours/batch2 hours/day

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate serves as an important intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for modifications that can lead to new compounds with potentially enhanced properties.

Biological Activities

Research has indicated that compounds related to this compound exhibit a variety of biological activities:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential: The indole structure is prevalent in many anticancer agents, and derivatives like this compound are being investigated for their ability to inhibit cancer cell growth.

Table 1: Biological Activities of Indole Derivatives

Activity TypeDescription
AntimicrobialInhibition of bacterial growth
AnticancerPotential to inhibit tumor cell proliferation
Anti-inflammatoryReduction of inflammation markers
AntioxidantScavenging free radicals

Medicinal Chemistry

Due to its structural similarity to other biologically active indoles, this compound is being explored for its potential use in drug development. Its derivatives may lead to the creation of new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

  • Synthesis and Characterization:
    • A study published in a peer-reviewed journal detailed a novel synthesis route for this compound, showcasing its ease of production and potential scalability for industrial applications .
  • Biological Evaluation:
    • Experimental data have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery .
  • Pharmacological Insights:
    • Research has also focused on the pharmacokinetics and bioavailability of related compounds, suggesting that modifications to the ethyl group can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active indole derivative, which can then exert its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ester Group Variations

a) Methyl 2-(1H-Indol-3-yl)-2-oxoacetate (CAS 693810-69-4; Similarity 0.97)
  • Structural Differences : Lacks the 7-ethyl group and uses a methyl ester instead of ethyl.
  • Synthesis : Prepared similarly via AlCl₃-catalyzed acylation but with methyl chlorooxoacetate .
b) Ethyl 2-(1H-Indol-7-yl)-2-oxoacetate (CAS 357263-50-4; Similarity 0.95)
  • Structural Differences : The oxoacetate group is at the 7-position instead of the 3-position.
  • Biological Relevance : Positional isomerism significantly alters binding affinity; for example, 3-substituted indoles often show stronger interactions with enzymes like GSK-3β compared to 7-substituted analogs .

Functional Group Modifications

a) Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate
  • Structural Differences: Incorporates a cyano group at the 7-position and a fluorine at the 4-position.
  • Synthesis : Involves sequential substitution with methyl-2-chloro-2-oxoacetate and AlCl₃, yielding a 48% isolated product .
  • Properties: The electron-withdrawing cyano and fluoro groups enhance electrophilicity, improving reactivity in nucleophilic addition reactions .
b) 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic Acid
  • Structural Differences : Replaces the ethyl ester with a carboxylic acid.
  • Applications : The free acid form is more water-soluble, making it suitable for ionic interactions in enzyme active sites, though it may exhibit reduced bioavailability compared to ester derivatives .

Amide vs. Ester Derivatives

a) N-(Adamantan-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • Structural Differences : Substitutes the ethyl ester with an adamantane-linked amide.
  • Synthesis : Generated via coupling of 2-(1H-indol-3-yl)-2-oxoacetic acid with adamantan-1-amine using activating agents like DCC .
  • Biological Activity : The adamantane group enhances lipophilicity and stability, contributing to improved HIV-1 entry inhibition (IC₅₀ = 0.8 µM) compared to ester analogs .

Physicochemical Data

Compound Molecular Weight logP<sup>a</sup> Solubility (mg/mL)
Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate 261.29 2.8 0.15 (DMSO)
Methyl 2-(1H-indol-3-yl)-2-oxoacetate 217.20 1.9 0.45 (DMSO)
Ethyl 2-(6-nitro-1H-indol-3-yl)-2-oxoacetate 297.27 3.2 0.08 (DMSO)

<sup>a</sup> Predicted using ChemDraw.

Biological Activity

Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate is a compound belonging to the indole derivative family, which is widely recognized for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its biochemical properties, potential therapeutic applications, and mechanisms of action.

Overview of Indole Derivatives

Indole derivatives, including this compound, are significant in medicinal chemistry due to their ability to interact with various biological targets. They are often involved in the synthesis of pharmaceuticals and exhibit a range of biological properties such as antimicrobial, anticancer, and anti-inflammatory activities.

The biochemical properties of this compound are not extensively documented. However, it is known that indole derivatives can interact with enzymes and proteins, influencing cellular functions and signaling pathways. The specific interactions depend on the compound's structure and the biological context in which it operates.

Table 1: Comparison of Indole Derivatives

Compound NameFunctional GroupsBiological Activity
This compoundIndole ring, ester groupPotential antimicrobial and anticancer
Indole-3-acetic acidCarboxylic acid groupPlant growth regulator
Indole-3-carbinolHydroxymethyl groupAnticancer properties

Cellular Effects

The cellular effects of this compound remain largely unexplored. However, similar indole derivatives have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, certain indoles have demonstrated antiproliferative effects in cancer cell lines by inducing apoptosis through various molecular mechanisms .

The exact molecular mechanism of action for this compound is not well understood. It is hypothesized that the compound may exert its biological effects through:

  • Binding Interactions : The indole ring may interact with specific enzymes or receptors, modulating their activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed in studies involving other indole derivatives .

Research Findings

Recent studies on related indole compounds suggest that structural modifications can lead to enhanced biological activity. For example, certain derivatives have shown significant inhibition against protein kinases associated with cancer cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.

Case Study: Antiproliferative Activity

A study examined the antiproliferative effects of a series of indole derivatives on various cancer cell lines. The results indicated that specific structural features were crucial for enhancing activity against targets such as VEGFR-2 and FLT-3 protein kinases. Although direct data on this compound is lacking, the findings emphasize the importance of structural diversity in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate?

  • Methodological Answer : The synthesis typically involves electrophilic acylation at the C3 position of indole derivatives. For example, indole reacts with oxalyl chloride under controlled conditions to form 2-oxoacetate intermediates, which are esterified with ethanol to yield the target compound. Reaction parameters such as temperature (0–25°C) and stoichiometric ratios significantly influence yields. Monitoring via TLC and purification via recrystallization (e.g., using methanol) are critical steps .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation combines spectroscopic techniques (FT-IR, FT-Raman, NMR) and X-ray crystallography. For instance, FT-IR identifies carbonyl (C=O) and indole N-H stretching vibrations (~1700 cm⁻¹ and ~3400 cm⁻¹, respectively). Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C=O at ~1.21 Å) and unit cell parameters (monoclinic system, space group P21/c), validated against computational models (DFT/B3LYP) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Derivatives of indol-3-yl glyoxylates exhibit neuroprotective and anti-proliferative properties. In vitro assays (e.g., MTT viability tests on cancer cell lines) and enzymatic inhibition studies (e.g., kinase assays) are standard. For example, analogues show IC₅₀ values <10 µM against GSK-3β, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT, reaction path searches) predict transition states and energetics for acylation steps. Tools like Gaussian or ORCA simulate reaction pathways, identifying optimal catalysts (e.g., LHMDS) or solvents (THF, toluene). Experimental validation via in situ FT-IR or HPLC-MS refines computational predictions, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies between experimental and calculated bond lengths (e.g., C-C in indole rings) may arise from crystal packing effects. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). Multi-technique validation (e.g., comparing SCXRD with solid-state NMR) ensures structural accuracy .

Q. How do substituents at the 7-position of indole affect reactivity and bioactivity?

  • Methodological Answer : Introducing ethyl or nitro groups at the 7-position alters electronic density (Hammett σ values) and steric bulk. Synthetic modifications (e.g., alkylation with iodoethane) followed by SAR studies (e.g., enzymatic IC₅₀ trends) reveal that electron-withdrawing groups enhance kinase inhibition, while bulky substituents reduce membrane permeability .

Q. What experimental precautions are critical for handling this compound?

  • Methodological Answer : Due to potential toxicity, use fume hoods, nitrile gloves, and explosion-proof equipment. Avoid dust generation; store under inert gas (N₂) at 2–8°C. Waste disposal follows protocols for halogenated organics (e.g., incineration with scrubbers). Safety data sheets (SDS) must specify first-aid measures for dermal exposure .

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